![molecular formula C14H14ClN3O B2354594 3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034339-77-8](/img/structure/B2354594.png)
3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide” is a chemical compound that is part of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine class . It is synthesized in a cost-efficient manner and can be modified by various functional groups .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals was discussed . The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . The introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 314.77, a density of 1.34, a boiling point of 545.8±50.0 °C (Predicted), a flash point of 283.916°C, and a refractive index of 1.675 .科学的研究の応用
1. Synthesis and Functionalization
- Studies have shown that related pyrazole derivatives can be synthesized and functionalized to produce various compounds with potential applications in medicinal and organic chemistry. For example, 1H-pyrazole-3-carboxylic acid was converted into corresponding 1H-pyrazole-3-carboxamide, indicating the versatility of these compounds in chemical reactions (Yıldırım, Kandemirli, & Demir, 2005).
2. Antimicrobial Activity
- Some studies have explored the antimicrobial properties of related compounds. For instance, new quinazolinones derivatives with antimicrobial activity were synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride (Naganagowda & Petsom, 2011). Similarly, new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety were evaluated as antimicrobial agents (Gouda, Berghot, El-Ghani, & Khalil, 2010).
3. Photophysical Properties
- Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , have been studied for their photophysical properties, which are of interest in materials science (Moustafa et al., 2022).
4. Potential in Cancer Therapy
- Some derivatives of chloro-benzamides have shown potential as RET kinase inhibitors, which are relevant in cancer therapy (Han et al., 2016).
5. Synthesis of Heterocyclic Systems
- Compounds like 2-(5-oxothiazolidinone)-cyanoacetamido derivative, synthesized from 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide, indicate the potential for creating a variety of heterocyclic systems (Gouda et al., 2010).
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of a class of nitrogen-containing heterocycles . These heterocycles are structural elements of natural products and pharmaceutically active compounds , suggesting that they may interact with a variety of biological targets.
Mode of Action
It is known that the compound is a type of polyp enzyme inhibitor . It inhibits the synthesis of adenosine diphosphate , which is a crucial enzyme in many organic phosphorus pesticides .
Biochemical Pathways
The compound affects the biochemical pathways involving the polyp enzymes . By inhibiting the synthesis of adenosine diphosphate, it disrupts the normal functioning of these pathways
Pharmacokinetics
It is known that the compound is almost insoluble in water but soluble in organic solvents such as ethanol and acetone . This suggests that the compound may have good bioavailability when administered in a suitable formulation.
Result of Action
It has been observed that the compound has a good control effect on both susceptible and resistant populations, showing fresh-weight reductions of 945-949 and 895-904%, respectively .
将来の方向性
The future directions for this compound could involve further modification of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups . Additionally, the compound’s potential as an inhibitor of Hepatitis B Virus suggests it could be further explored for therapeutic applications .
特性
IUPAC Name |
3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-4,6,8,12H,5,7,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXUCMHAHMLHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
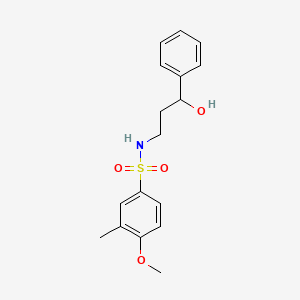


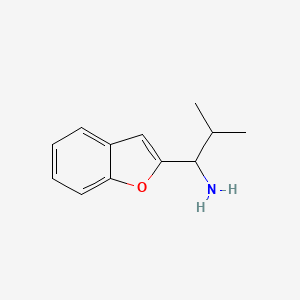
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2354516.png)

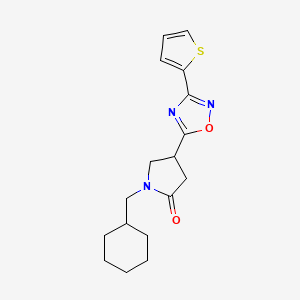
![ethyl 2-(2-(phenylamino)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354520.png)
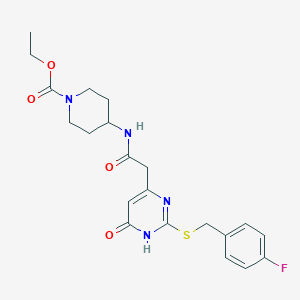

![N-Benzyl-11-oxo-N-propan-2-yl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2354523.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-2-(3-methyl-2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-1-yl)acetamide](/img/structure/B2354524.png)
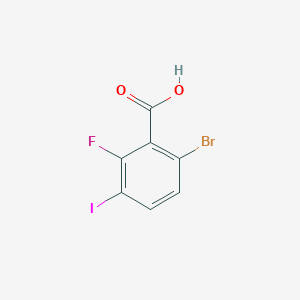
![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B2354530.png)
